4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid
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Overview
Description
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33184 g/mol . This compound is characterized by the presence of a quinoline ring substituted with two methyl groups and an amino group, which is further connected to a benzoic acid moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Methyl Groups:
Amination: The amino group is introduced at the 4-position of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine.
Coupling with Benzoic Acid: The final step involves coupling the substituted quinoline with benzoic acid through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of Lewis acids.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies.
Comparison with Similar Compounds
Similar Compounds
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride: A hydrochloride salt form of the compound with similar properties.
2,8-Dimethylquinoline: A simpler quinoline derivative without the benzoic acid moiety.
4-Aminobenzoic Acid: A simpler benzoic acid derivative without the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTETVQVNGDYLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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